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Compound of Interest

Compound Name: Diethylglycine

Cat. No.: B167607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of N,N-
Diethylglycine, a dialkylated amino acid derivative. The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
comprehensive experimental protocols for data acquisition. Furthermore, this guide illustrates
key logical and experimental workflows relevant to the study of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N,N-Diethylglycine. The NMR
and IR data presented are for the sodium salt of N,N-Diethylglycine, which is expected to
have very similar spectral characteristics to the neutral form, particularly for the ethyl and
glycine backbone moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of N,N-Diethylglycine Sodium Salt

1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
2.98 q 4H N-CH: (Ethyl)
3.15 S 2H N-CHz (Glycine)
1.05 t 6H CHs (Ethyl)
13C NMR Data
Chemical Shift (6) ppm Assignment

178.0 C=0 (Carboxylate)
58.0 N-CHz (Glycine)
475 N-CH: (Ethyl)

12.0 CHs (Ethyl)

Note: NMR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[1][2]

Infrared (IR) Spectroscopy Data of N,N-Diethylglycine

Sodium Salt

Wavenumber (cm~?) Intensity Assignment

2970 Strong C-H Stretch (Aliphatic)
1610 Strong C=0 Stretch (Carboxylate)
1460 Medium C-H Bend (CH2)

1380 Medium C-H Bend (CH5)

1320 Medium C-N Stretch

Note: IR data is referenced from SpectraBase for N,N-diethylglycine, sodium salt.[1]

Mass Spectrometry (MS) Data of N,N-Diethylglycine
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miz Relative Intensity (%) Assighment
131.09 100 [M]* (Molecular lon)
116.07 85 [M-CHs]*

86.08 70 [M-COOH]*

58.06 95 [CH2N(CH2CHs)]*

Note: Mass spectrometry data is predicted based on the structure of N,N-Diethylglycine and
common fragmentation patterns for amino acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of N,N-Diethylglycine

A common method for the synthesis of N-substituted glycine derivatives involves the reaction of
an alkyl amine with a haloacetic acid.[3]

Reaction Setup: Chloroacetic acid (1.0 equivalent) is dissolved in cold water.

o Addition of Amine: Diethylamine (2.2 equivalents) is added dropwise to the chloroacetic acid
solution in an ice bath with constant stirring.

e Reaction: The mixture is stirred for 24 hours at room temperature.

o Workup: The water is removed under reduced pressure using a rotary evaporator until a
white precipitate is formed.

« Purification: The resulting crude product is washed with acetone. The final product is
obtained by acidifying with HCI to a pH of 2, followed by slow evaporation and
recrystallization from 1M HCL.[3]

NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectra for compound characterization are typically
acquired at ambient temperature.

o Sample Preparation: A 5-10 mg sample of N,N-Diethylglycine is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., D20 or CDCl3s).

e Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

e 1H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra are typically proton-decoupled to simplify the
spectrum. A larger number of scans is usually required due to the low natural abundance of
13C.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: The spectrum is recorded over a range of 4000-400 cm~*. A background
spectrum of the clean ATR crystal is recorded first and automatically subtracted from the
sample spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final
infrared spectrum.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas or liquid chromatography.
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« lonization: Electrospray ionization (ESI) is a common method for amino acids.[4] The sample
is dissolved in a suitable solvent and sprayed into the ion source, where it is ionized.

e Mass Analysis: The ions are then guided into a mass analyzer (e.g., a time-of-flight or
quadrupole analyzer) which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to

N,N-Diethylglycine.

Reactants

, Reaction Workup & Purification
Diethylamine
Nucleophilic Substitution " - . y . .
(Aqueous Solution, RT, 24h) Rotary Evaporation |—> Acetone Wash |—> Acidification (HCI) —>| Recrystallization | N,N-Diethylglycine
Chloroacetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-Diethylglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. spectrabase.com [spectrabase.com]

e 2. spectrabase.com [spectrabase.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b167607?utm_src=pdf-body-img
https://www.benchchem.com/product/b167607?utm_src=pdf-custom-synthesis
https://spectrabase.com/compound/BHG1mkNcoXk
https://spectrabase.com/spectrum/99ybvFUX8AK
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. raineslab.com [raineslab.com]

 To cite this document: BenchChem. [Spectroscopic and Experimental Profile of N,N-
Diethylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167607#spectroscopic-data-nmr-ir-mass-spec-of-
diethylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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